molecular formula C14H15NO4 B14583751 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane CAS No. 61266-31-7

2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane

Cat. No.: B14583751
CAS No.: 61266-31-7
M. Wt: 261.27 g/mol
InChI Key: MBAKAEMSFFRPCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane is a chemical compound with the molecular formula C14H15NO4 and a molecular weight of 261.27 g/mol This compound is characterized by the presence of a nitrophenyl group attached to a prop-2-yn-1-yl chain, which is further connected to an oxane ring

Preparation Methods

The synthesis of 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane typically involves the reaction of 1-iodo-4-nitrobenzene with propargyloxyoxane under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst. The reaction mixture is heated to a specific temperature to facilitate the coupling reaction, resulting in the formation of the desired compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[3-(4-Nitrophenyl)prop-2-yn-1-yl]oxy}oxane involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. The prop-2-yn-1-yl chain can also participate in various chemical reactions, contributing to the compound’s overall biological activity .

Comparison with Similar Compounds

Properties

CAS No.

61266-31-7

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

2-[3-(4-nitrophenyl)prop-2-ynoxy]oxane

InChI

InChI=1S/C14H15NO4/c16-15(17)13-8-6-12(7-9-13)4-3-11-19-14-5-1-2-10-18-14/h6-9,14H,1-2,5,10-11H2

InChI Key

MBAKAEMSFFRPCO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCC#CC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.